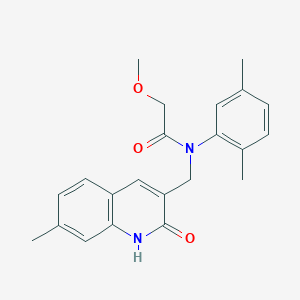
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide, also known as BMS-191011, is a synthetic compound that belongs to the class of sulfonamide-based drugs. It is widely used in scientific research for its potential therapeutic properties. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in tumor cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and its use may be limited by its toxicity profile. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide. One area of interest is the development of new drugs based on the structure of this compound. The compound has been shown to have a range of biochemical and physiological effects, making it a promising starting point for the development of new drugs.
Another area of interest is the investigation of the mechanism of action of this compound. A better understanding of how the compound works at the molecular level could lead to the development of more effective drugs based on its structure.
Finally, this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to investigate the neuroprotective effects of the compound and its potential as a therapeutic agent for these conditions.
合成方法
The synthesis of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide involves the reaction of indoline-5-sulfonamide with benzoyl chloride and 2-morpholinoethylamine in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling mechanism to form the desired product, which is then purified using column chromatography.
科学研究应用
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The compound has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-benzoyl-N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-4-2-1-3-5-17)24-10-8-18-16-19(6-7-20(18)24)29(26,27)22-9-11-23-12-14-28-15-13-23/h1-7,16,22H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSKCABWDHJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)NCCN3CCOCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)





